Lipophilicity Differentiation: LogP Enhancement of 6-CF₃-Piperidin-3-amine vs. Non-Fluorinated Piperidine Analogues
Introduction of the trifluoromethyl group at the 6-position increases the LogP of the piperidine scaffold by approximately 1.5 units compared to non-fluorinated analogues such as piperidin-3-amine (CAS 54012-73-6) . This LogP enhancement correlates with improved membrane permeability and is a critical differentiator for CNS drug discovery programs where blood-brain barrier penetration is required. The effect is consistent with the well-established lipophilicity contribution of the CF₃ substituent (Hansch π ≈ 0.88–1.07 for aromatic CF₃) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP increase of ~1.5 units vs. non-fluorinated piperidine scaffold |
| Comparator Or Baseline | Piperidin-3-amine (CAS 54012-73-6); estimated LogP ~0.0 to 0.5 for unsubstituted piperidine |
| Quantified Difference | ΔLogP ≈ +1.5 units |
| Conditions | Class-level inference based on CF₃ substitution effect; consistent with computational predictions and chromatographic measurements for fluorinated piperidines |
Why This Matters
A ΔLogP of +1.5 directly predicts whether a lead series meets CNS MPO desirability criteria or permeability thresholds, making this compound the preferred choice over non-fluorinated piperidin-3-amine for programs targeting intracellular or CNS targets.
